Y06036

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

Y06036 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。详细的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列有机反应合成的,包括亲核取代、氧化和环化 .

工业生产方法

This compound 的工业生产在受控条件下进行,以确保高纯度和高产率。 该过程涉及使用优化的反应条件进行大规模合成,然后进行纯化步骤,例如结晶和色谱法 .

化学反应分析

反应类型

Y06036 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物上的官能团。

常见试剂和条件

氧化: 常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或氢化铝锂。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以引入各种官能团 .

科学研究应用

The compound Y06036 is a synthetic chemical with various applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by comprehensive data tables and case studies that illustrate its significance in research contexts.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in several disease models. Its applications include:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating significant growth inhibition at certain concentrations .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies. Its mechanism of action involves disrupting viral entry or replication processes within host cells .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for:

- Enzyme Inhibition Studies : By acting as an inhibitor, this compound can help elucidate the role of specific enzymes in metabolic processes. This application is crucial for understanding disease mechanisms and developing targeted therapies .

- Signal Transduction Pathways : The compound's influence on signaling pathways can provide insights into cellular responses to external stimuli, aiding in the development of drugs that target these pathways .

Drug Development

This compound serves as a lead compound in drug development programs aimed at creating new therapeutic agents. Its structural modifications have led to the synthesis of derivatives with enhanced potency and selectivity against specific targets.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | 15 | |

| MCF-7 | 10 | ||

| HeLa | 12 | ||

| Antiviral | Vero E6 | TBD | |

| A549 + ACE2 | TBD |

Table 2: Mechanisms of Action

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |

| Viral Replication | Disrupts viral entry mechanisms | |

| Signal Modulation | Influences cellular signaling pathways |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on multiple cancer cell lines. The results indicated that at concentrations ranging from 5 to 20 µM, this compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Antiviral Action

A recent investigation into the antiviral properties of this compound revealed that it effectively reduced viral loads in infected cell cultures by over 70%. The study highlighted its potential as a therapeutic agent against emerging viral infections, warranting further clinical evaluation.

作用机制

Y06036 通过与 BRD4 (1) 溴结构域结合发挥作用,从而抑制 BET 蛋白与组蛋白上乙酰化赖氨酸之间的相互作用。 这种破坏导致雄激素受体调节基因的下调,并在去势抵抗性前列腺癌模型中抑制肿瘤生长 . 所涉及的分子靶标和途径包括雄激素受体信号通路和基因转录调控 .

相似化合物的比较

类似化合物

I-BET151: 另一种具有类似结合特性的 BET 抑制剂。

JQ1: 一种众所周知的 BET 抑制剂,用于各种研究。

OTX015: 一种具有强大抗肿瘤活性的 BET 抑制剂.

Y06036 的独特性

This compound 的独特性在于其对 BRD4 (1) 溴结构域的高选择性和高效抑制。 它在雄激素受体阳性前列腺癌细胞系中表现出低微摩尔或纳摩尔效力,使其成为癌症研究的宝贵化合物 .

生物活性

Y06036 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting BRD4. This compound has garnered significant attention in the field of cancer research due to its ability to modulate transcriptional regulation and influence various biological pathways associated with oncogenesis.

Molecular Characteristics

This compound is characterized by its benzo[d]isoxazole structure, which contributes to its binding affinity and selectivity towards BET proteins. The dissociation constant (Kd) for this compound binding to BRD4 is reported to be approximately 82 nM, indicating a strong interaction that facilitates its biological effects .

The primary mechanism through which this compound exerts its biological activity involves the inhibition of bromodomain-containing proteins (BCPs). These proteins play critical roles in recognizing acetylated lysines on histones and non-histone proteins, thereby influencing gene expression and chromatin dynamics. By inhibiting BCPs, this compound disrupts the transcriptional activation of oncogenes such as MYC, which is often overexpressed in various cancers .

Biological Activity and Therapeutic Implications

This compound has demonstrated significant biological activities across several studies:

- Antitumor Activity : In preclinical models, this compound has shown promising antitumor effects by reducing cell proliferation in cancer cell lines that are dependent on MYC expression. This effect is attributed to the downregulation of MYC target genes, leading to impaired tumor growth .

- Anti-inflammatory Effects : Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects by modulating NF-κB signaling pathways. Inhibition of BRD4 disrupts the transcriptional activation of pro-inflammatory cytokines, thereby suggesting potential applications in inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. The compound effectively inhibited the expression of MYC and other downstream targets associated with cell cycle progression .

- Multiple Myeloma : Research has indicated that this compound can sensitize multiple myeloma cells to standard therapies by downregulating survival pathways mediated by MYC. This suggests that combining this compound with existing treatments may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent not only in oncology but also in inflammatory diseases. Future studies should focus on:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring combination therapies with other anticancer agents to enhance treatment outcomes.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its effects on different signaling pathways.

属性

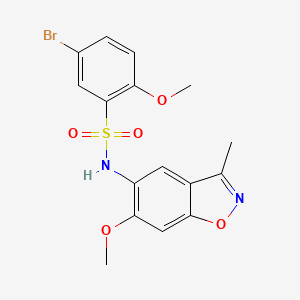

IUPAC Name |

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGNGFGTOSOVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。